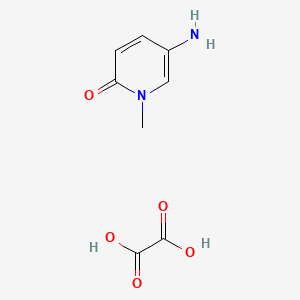

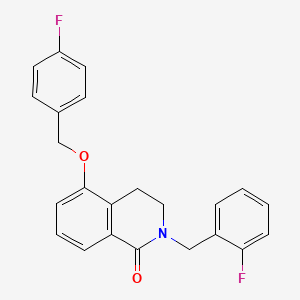

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

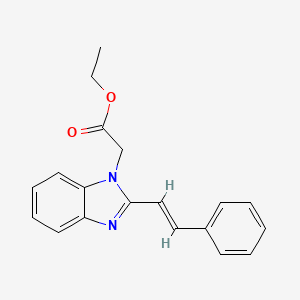

The compound “2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a common structure in many biologically active compounds . The molecule also contains fluorobenzyl groups, which are often used in medicinal chemistry due to the unique properties of fluorine.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, along with fluorobenzyl groups attached at specific positions. The presence of fluorine atoms could significantly influence the compound’s chemical behavior, as fluorine is highly electronegative .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoquinoline ring and the fluorobenzyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its stability and lipophilicity, potentially influencing its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis of Fluoroalkylated Isoquinolines : A study by Konno et al. (2005) explored the palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines, leading to the formation of 4-fluoroalkylated isoquinoline as a single isomer. This process demonstrates a method for creating fluoroalkylated derivatives of isoquinolines, which could be structurally related to the target compound, showcasing the potential for diverse chemical modifications (Konno et al., 2005).

Formation of Fluoro-Substituted Dihydropyrroles and Pyrrolo-Isoquinolines : Novikov et al. (2005) detailed the formation of 2-fluoro-4,5-dihydropyrrole derivatives via the reaction of difluorocarbene, which could further react to form fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives. This research highlights the versatility of fluoro compounds in synthesizing complex heterocyclic structures (Novikov et al., 2005).

MDR Modulating Activity of Isoquinoline Derivatives : A study on tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives by Ma et al. (2004) identified compounds with significant multidrug resistance (MDR) reversing activity. Although the primary focus is on pharmacological activity, this study underscores the importance of isoquinoline derivatives in developing potential therapeutic agents (Ma et al., 2004).

Synthetic Approaches to Fluorinated Heterocycles : Wu et al. (2017) reported on the synthesis of various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones, via rhodium(III)-catalyzed C-H activation. This study provides insight into the methodologies for incorporating fluorine into heterocyclic compounds, potentially applicable to the synthesis of the target compound (Wu et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDNDYQONITRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2736072.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)

![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)